2-Ethyl-2-methoxyhexyl Salicylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-2-methoxyhexyl Salicylate is an organic compound with the molecular formula C16H24O4. It is a derivative of salicylic acid and is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is often used in the synthesis of other chemical compounds and has notable properties that make it valuable in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Ethyl-2-methoxyhexyl Salicylate can be synthesized from 3-Heptanone, a versatile synthetic building block. The synthesis involves the reaction of 3-Heptanone with salicylic acid under specific conditions to form the desired product .
Industrial Production Methods
The industrial production of this compound typically involves the esterification of salicylic acid with 2-Ethyl-2-methoxyhexanol. This process is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-2-methoxyhexyl Salicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted salicylates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-2-methoxyhexyl Salicylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug formulations and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of cosmetics, fragrances, and other consumer products
Wirkmechanismus
The mechanism of action of 2-Ethyl-2-methoxyhexyl Salicylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting enzymes involved in inflammatory processes, similar to other salicylates. The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethylhexyl Salicylate:
Methyl Salicylate: Known for its use in topical analgesics and as a flavoring agent.
Ethyl Salicylate: Used in fragrances and flavorings
Uniqueness
2-Ethyl-2-methoxyhexyl Salicylate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its methoxy group provides additional reactivity compared to other salicylates, making it valuable in various synthetic applications .
Eigenschaften
Molekularformel |
C16H24O4 |
---|---|
Molekulargewicht |
280.36 g/mol |
IUPAC-Name |
(2-ethyl-2-methoxyhexyl) 2-hydroxybenzoate |
InChI |
InChI=1S/C16H24O4/c1-4-6-11-16(5-2,19-3)12-20-15(18)13-9-7-8-10-14(13)17/h7-10,17H,4-6,11-12H2,1-3H3 |
InChI-Schlüssel |
BNNAUTPRCUJOOR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)(COC(=O)C1=CC=CC=C1O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.